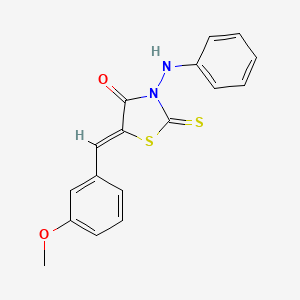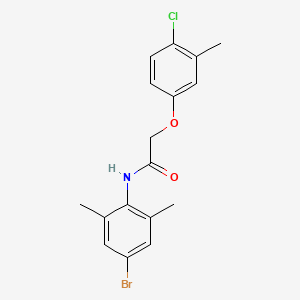
3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MMB-THC, is a synthetic compound that belongs to the family of thiazolidinone derivatives. It has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in insulin signaling.
Biochemical and Physiological Effects:
3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its broad-spectrum activity against various types of cancer cells, bacteria, and fungi. It also exhibits low toxicity towards normal cells and tissues. However, one of the limitations of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential targets in cellular processes. Furthermore, the development of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability is an important area of research for its potential use as a therapeutic agent. Finally, the use of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a fluorescent probe for detecting metal ions in biological systems is an area of research with potential applications in bioimaging and biosensing.
Applications De Recherche Scientifique
3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor, antiviral, antibacterial, and antifungal activities. 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
(5Z)-3-anilino-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)23-15)18-13-7-3-2-4-8-13/h2-11,18H,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNITXGVQDJWRMC-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-bromobenzamide](/img/structure/B3738259.png)
![5-(3-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3738273.png)
![3-(5-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3738285.png)
![4-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3738292.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3738318.png)
![N'-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]isonicotinohydrazide](/img/structure/B3738320.png)
![4-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3738326.png)
![N-{2-chloro-5-[(3,5-diethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3738339.png)
![2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B3738354.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dichlorobenzamide](/img/structure/B3738360.png)

